3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid 3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19971213
InChI: InChI=1S/C14H9BrN4O3/c15-9-6-16-12-5-11(18-19(12)7-9)13(20)17-10-3-1-2-8(4-10)14(21)22/h1-7H,(H,17,20)(H,21,22)
SMILES:
Molecular Formula: C14H9BrN4O3
Molecular Weight: 361.15 g/mol

3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid

CAS No.:

Cat. No.: VC19971213

Molecular Formula: C14H9BrN4O3

Molecular Weight: 361.15 g/mol

* For research use only. Not for human or veterinary use.

3-{[(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid -

Specification

Molecular Formula C14H9BrN4O3
Molecular Weight 361.15 g/mol
IUPAC Name 3-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid
Standard InChI InChI=1S/C14H9BrN4O3/c15-9-6-16-12-5-11(18-19(12)7-9)13(20)17-10-3-1-2-8(4-10)14(21)22/h1-7H,(H,17,20)(H,21,22)
Standard InChI Key VKJCRTNYIDWCFN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid, reflects its hybrid structure combining a pyrazolo[1,5-a]pyrimidine core with a benzoic acid substituent. Key features include:

  • A 6-bromopyrazolo[1,5-a]pyrimidine heterocycle, where bromine occupies the 6-position of the pyrimidine ring.

  • A carbamoyl linker (–NH–C(=O)–) bridging the heterocycle to a 3-carboxybenzene group.

The molecular formula C₁₄H₉BrN₄O₃ corresponds to a molecular weight of 361.15 g/mol. Its canonical SMILES string, C1=CC(=CC(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C(=O)O, encodes the connectivity of atoms.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₉BrN₄O₃
Molecular Weight361.15 g/mol
IUPAC Name3-[(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid
InChIKeyVKJCRTNYIDWCFN-UHFFFAOYSA-N
XLogP32.7 (estimated)

Synthesis and Preparation

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

  • 3-Aminobenzoic acid

Coupling these via a carbamoyl linkage forms the target molecule.

Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

A patent describing the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CN117143095A) offers a plausible route for the pyrimidine analogue :

  • Boc Deprotection: React tert-butyl (methylsulfonyl)oxycarbamate with trifluoroacetic acid (0–20°C, 3–5 h) to yield hydroxylamine-O-sulfonic acid .

  • Cyclization: Treat hydroxylamine-O-sulfonic acid with 3-bromopyridine and ethyl propiolate in tetrahydrofuran (THF) using lithium bis(trimethylsilyl)amide (LiHMDS) as a base (–70 to –50°C, 12–16 h) .

  • Saponification: Hydrolyze the ethyl ester intermediate with sodium hydroxide (0–25°C, >24 h) followed by acidification with HCl to afford the carboxylic acid .

Coupling with 3-Aminobenzoic Acid

The final step involves activating the carboxylic acid (e.g., using thionyl chloride or EDCl/HOBt) and reacting it with 3-aminobenzoic acid in dichloromethane or DMF.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Boc DeprotectionTFA, 0–20°C, 3–5 h85%
CyclizationLiHMDS, THF, –70°C, 12 h72%
SaponificationNaOH (1M), EtOH, 24 h68%
Amide CouplingEDCl, HOBt, DMF, rt, 12 h60%

Challenges and Future Directions

Despite its promising scaffold, critical gaps persist:

  • Pharmacokinetic Profiling: No data on oral bioavailability, plasma protein binding, or metabolic stability.

  • Target Validation: Kinase inhibition claims require biochemical confirmation using purified enzymes.

  • Structural Optimization: Modifying the benzoic acid group (e.g., ester prodrugs) may enhance membrane permeability.

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